Bromoacetic-13C2 acid (CAS 52947-00-9) is a doubly carbon-13 labeled, highly reactive alkylating agent and C2 building block utilized primarily in quantitative mass spectrometry and stable isotope-labeled (SIL) standard synthesis. Featuring an isotopic purity typically exceeding 99 atom % 13C, this compound provides a precise +2 Da mass shift (M+2) compared to its unlabeled counterpart . In procurement and experimental design, it is selected for its dual utility: it acts as a direct heavy-labeling reagent for cysteine residues in proteomics and serves as a fundamental precursor for synthesizing complex 13C2-labeled amino acids, metabolic tracers, and pharmaceutical internal standards[1]. Its high reactivity as an alpha-bromo acid ensures efficient nucleophilic substitution under mild conditions, making it a reliable staple in both analytical and synthetic workflows.
Substituting Bromoacetic-13C2 acid with unlabeled bromoacetic acid or mono-13C labeled analogs fundamentally compromises quantitative analytical workflows. Unlabeled bromoacetic acid adds a standard carboxymethyl group (+58 Da), which cannot be distinguished from endogenous modifications or unspiked baseline samples in mass spectrometry [1]. While mono-labeled variants (e.g., Bromoacetic-1-13C acid) offer a +1 Da mass shift, this M+1 signal frequently overlaps with the natural 13C isotopic envelope of peptides and metabolites, leading to high background noise and quantification errors . Furthermore, in nuclear magnetic resonance (NMR) metabolic tracing, mono-labeled and unlabeled forms lack the adjacent 13C-13C nuclei required to generate scalar J-coupling patterns, rendering them incapable of tracing intact C2-unit incorporation in complex biosynthetic pathways .
In quantitative bottom-up proteomics, the alkylation of cysteine residues is a standard preparative step. Using Bromoacetic-13C2 acid introduces a 13C2-carboxymethyl group, resulting in an exact +60.01 Da mass shift per alkylation site. In contrast, the unlabeled bromoacetic acid baseline yields a +58.00 Da shift . This +2.01 Da difference allows the heavy-labeled peptide to be distinctly resolved from the light peptide's M+0 and M+1 natural isotopic peaks in high-resolution mass spectrometry.
| Evidence Dimension | Mass shift per alkylated cysteine residue |
| Target Compound Data | +60.01 Da (M+2) |
| Comparator Or Baseline | +58.00 Da (Unlabeled bromoacetic acid) |
| Quantified Difference | +2.01 Da mass resolution advantage |
| Conditions | Peptide alkylation prior to LC-MS/MS analysis |
This exact mass differentiation is required to create reliable heavy/light internal standards for multiplexed protein quantification.
Bromoacetic-13C2 acid serves as a critical C2 synthon for synthesizing complex stable-isotope-labeled standards, such as 13C2-labeled phytosiderophores and non-proteinogenic amino acids. When used to synthesize 13C2-allyl glycine, the M+2 mass shift is preserved in the final complex molecule, whereas substituting with a mono-13C precursor yields only an M+1 shift [1]. In environmental rhizosphere tracing, the M+2 shift provides a significantly higher signal-to-noise ratio by escaping the natural 1.1% 13C background of complex soil matrices.
| Evidence Dimension | Downstream mass shift in synthesized internal standards |
| Target Compound Data | M+2 mass shift preserved in final product |
| Comparator Or Baseline | M+1 mass shift (using mono-13C bromoacetic acid) |
| Quantified Difference | 1 Da additional mass separation from natural matrix background |
| Conditions | Phase-transfer catalyzed alkylation for amino acid synthesis |
Procuring the fully labeled C2 precursor is essential for synthesizing custom internal standards that require high signal-to-noise differentiation in complex biological or environmental matrices.
In metabolic pathway elucidation, tracing the intact incorporation of a two-carbon unit requires observing carbon-carbon connectivity. Bromoacetic-13C2 acid possesses two adjacent 13C nuclei, which exhibit a strong one-bond scalar coupling (1J_CC ≈ 50-60 Hz) in 13C NMR spectra . Mono-labeled comparators like Bromoacetic-1-13C acid lack an adjacent 13C nucleus, producing only a singlet resonance without 13C-13C coupling.
| Evidence Dimension | 13C-13C scalar coupling (1J_CC) availability |
| Target Compound Data | Exhibits 1J_CC coupling (multiplet splitting) |
| Comparator Or Baseline | No 13C-13C coupling (singlet resonance for Bromoacetic-1-13C acid) |
| Quantified Difference | Presence vs. absence of ~50-60 Hz J-coupling |
| Conditions | 13C NMR spectroscopy of labeled metabolites |
The presence of 13C-13C coupling allows researchers to definitively prove that the entire C2 unit was incorporated intact during biosynthesis, rather than being cleaved and reassembled.
Leveraging its precise +2.01 Da mass shift per alkylation event, Bromoacetic-13C2 acid is utilized to generate heavy-labeled peptide internal standards. By selectively carboxymethylating cysteines in a target sample and mixing it with an unlabeled baseline sample, researchers can perform highly accurate relative protein quantification via LC-MS/MS without the isotopic overlap issues associated with mono-labeled reagents .
As a highly reactive, fully labeled C2 building block, it is heavily procured for the organic synthesis of custom internal standards. It is a proven precursor for synthesizing 13C2-labeled non-proteinogenic amino acids, phytosiderophores, and pharmaceutical compounds, ensuring the final product retains an M+2 mass shift for robust downstream analytical tracking [1].
Due to its intact 13C-13C spin system, this compound is applied in metabolic feeding studies. When introduced into microbial or plant cultures, the resulting 13C-13C scalar coupling patterns allow structural biologists to map complex biosynthetic pathways and confirm the intact transfer of the C2 moiety into downstream metabolites using 2D NMR techniques.
Corrosive;Acute Toxic;Irritant;Environmental Hazard